Cas no 2249619-32-5 (5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide)

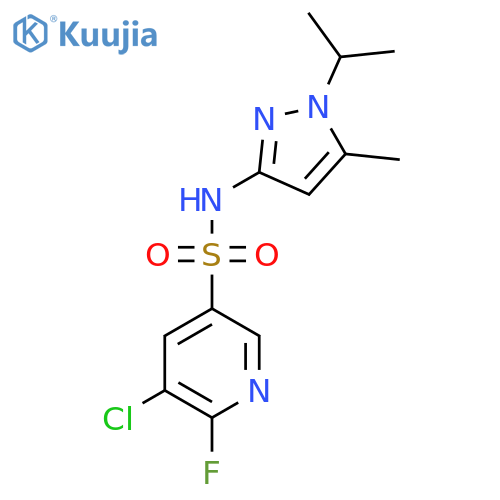

2249619-32-5 structure

商品名:5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2249619-32-5

- 5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide

- 5-chloro-6-fluoro-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide

- Z3268556006

- EN300-26608427

-

- インチ: 1S/C12H14ClFN4O2S/c1-7(2)18-8(3)4-11(16-18)17-21(19,20)9-5-10(13)12(14)15-6-9/h4-7H,1-3H3,(H,16,17)

- InChIKey: DLEXACHWQZUGFF-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N=CC(=C1)S(NC1C=C(C)N(C(C)C)N=1)(=O)=O)F

計算された属性

- せいみつぶんしりょう: 332.0510027g/mol

- どういたいしつりょう: 332.0510027g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 459

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 85.3Ų

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26608427-0.05g |

5-chloro-6-fluoro-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide |

2249619-32-5 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2249619-32-5 (5-Chloro-6-fluoro-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量